molecular formula C18H21NO2S2 B2496195 (E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide CAS No. 2035021-86-2

(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide

Cat. No. B2496195
CAS RN: 2035021-86-2
M. Wt: 347.49
InChI Key: URCVXWFIIZCOSD-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide is a compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the sulfonamide family of compounds, which have been used as antibacterial and diuretic agents for many years. This compound has been shown to have a variety of potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. In

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene-containing compounds exhibit anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an effective anti-inflammatory agent .

Serotonin Antagonism

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. This property is relevant in the treatment of conditions such as Alzheimer’s disease .

Antioxidant Activity

Thiophene derivatives may possess antioxidant properties. While specific studies on our compound of interest are scarce, exploring its antioxidant potential could be valuable .

Anti-Cancer Potential

Thiophene-containing molecules have shown promise as anti-cancer agents. Investigating the effects of our compound on cancer cell lines could yield valuable insights .

Kinase Inhibition

Certain thiophene derivatives exhibit kinase inhibitory activity. Further research could explore whether our compound interacts with specific kinases, potentially leading to novel drug development .

Estrogen Receptor Modulation

Given the structural features of our compound, it’s worth investigating its interaction with estrogen receptors. Estrogen receptor modulators play a crucial role in hormone-related diseases .

properties

IUPAC Name

(E)-2-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-23(21,13-9-16-6-2-1-3-7-16)19-15-18(10-4-5-11-18)17-8-12-22-14-17/h1-3,6-9,12-14,19H,4-5,10-11,15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVXWFIIZCOSD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide

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